3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile
CAS No.:
Cat. No.: VC17496645
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2 |
|---|---|
| Molecular Weight | 160.22 g/mol |
| IUPAC Name | 3-[(1R)-1-(methylamino)ethyl]benzonitrile |
| Standard InChI | InChI=1S/C10H12N2/c1-8(12-2)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3/t8-/m1/s1 |
| Standard InChI Key | FZFYFVXVHIGBJC-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC(=C1)C#N)NC |
| Canonical SMILES | CC(C1=CC=CC(=C1)C#N)NC |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure consists of a benzene ring with two functional groups: a nitrile (-C≡N) at position 3 and a (1R)-1-(methylamino)ethyl substituent at the same position. The chiral center at the ethyl group’s first carbon confers stereoselectivity, influencing its interactions with biological targets.
Table 1: Key Molecular Properties of 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₂ |
| Molecular Weight | 159.21 g/mol |
| IUPAC Name | 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile |
| Canonical SMILES | CC@HNC |
| Chiral Center Configuration | R |
The hydrochloride salt (C₁₀H₁₃ClN₂) enhances aqueous solubility, making it preferable for biological assays.
Synthesis and Production
Industrial-Scale Synthesis
The synthesis of 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile typically involves a multi-step sequence starting from 3-bromobenzonitrile. Key steps include:
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Chiral Alkylation: Introduction of the ethyl group via asymmetric catalysis to establish the R configuration.
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Methylamination: Reaction with methylamine to form the secondary amine.
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Purification: High-performance liquid chromatography (HPLC) achieves ≥95% purity.
Continuous flow reactors are employed to optimize yield and minimize byproducts, ensuring scalability for industrial applications.
Physicochemical Properties
Solubility and Stability
The free base exhibits limited solubility in water but dissolves readily in organic solvents like dichloromethane and ethyl acetate. Conversion to the hydrochloride salt improves aqueous solubility, facilitating its use in biological buffers. Stability studies indicate no significant degradation under refrigerated conditions (2–8°C).
Spectroscopic Characterization
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NMR: ¹H NMR spectra show distinct peaks for the aromatic protons (δ 7.4–7.8 ppm), methylamino group (δ 2.3 ppm), and chiral ethyl moiety (δ 1.2–1.5 ppm).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 159.21.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound serves as a precursor in synthesizing bioactive molecules, particularly anticoagulants and kinase inhibitors. For example, its structural analogs are intermediates in dabigatran production, a direct thrombin inhibitor .
Future Directions
Drug Development Opportunities
The chiral nature of 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile warrants exploration in enantioselective catalysis and asymmetric synthesis. Further pharmacological studies could elucidate its potential as a lead compound for neurodegenerative diseases.
Process Optimization
Advances in biocatalysis or photoredox chemistry may streamline its synthesis, reducing reliance on traditional alkylation methods.
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